molecular formula C14H18BrN3O2 B13569968 tert-butylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

tert-butylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Cat. No.: B13569968
M. Wt: 340.22 g/mol
InChI Key: IKWMUFFVMVVQES-SECBINFHSA-N
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Description

tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

The synthesis of tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves several steps. One common method includes the reaction of 6-bromoimidazo[1,2-a]pyridine with tert-butyl carbamate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is widely used in scientific research due to its versatile properties. It is utilized in:

Mechanism of Action

The mechanism of action of tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-ButylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-10(15)5-6-12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m1/s1

InChI Key

IKWMUFFVMVVQES-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CN2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CN2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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